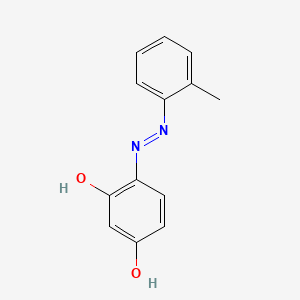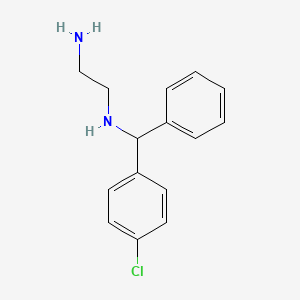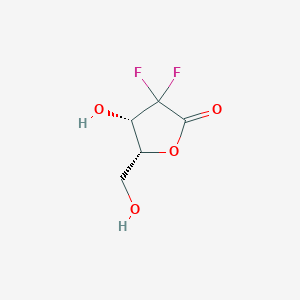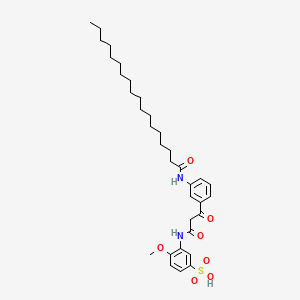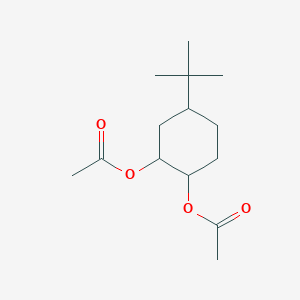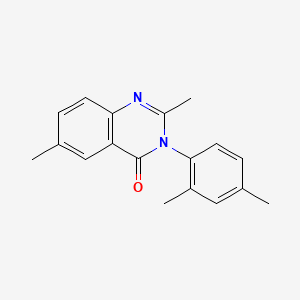
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinazolinone core substituted with 2,4-dimethylphenyl and two methyl groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A quinazolinone derivative with different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
35711-15-0 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-2,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-11-6-8-17(13(3)9-11)20-14(4)19-16-7-5-12(2)10-15(16)18(20)21/h5-10H,1-4H3 |
Clé InChI |
SGSQACGKBNAVQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


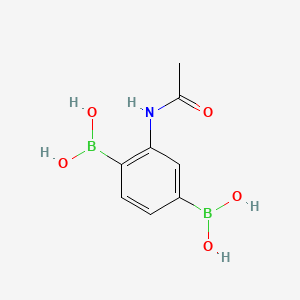
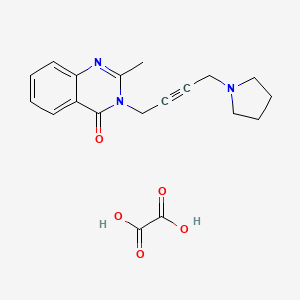
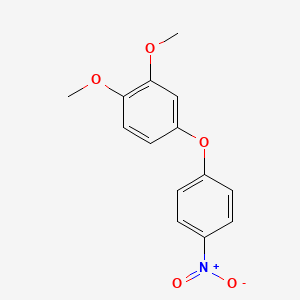
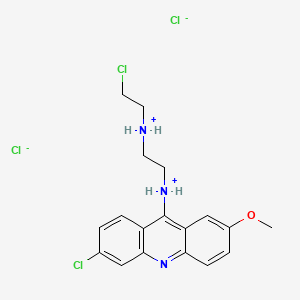

![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
